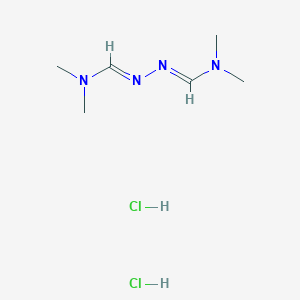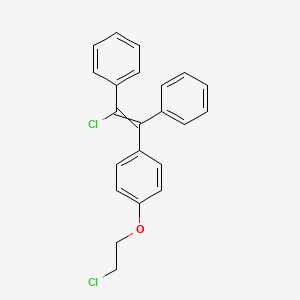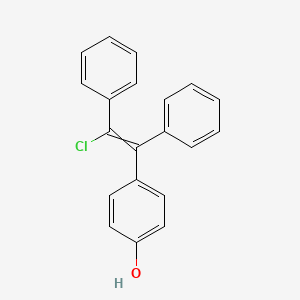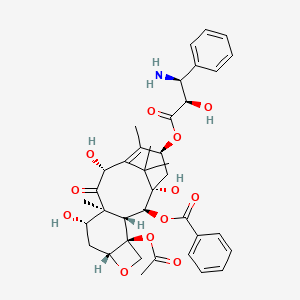
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
While specific chemical reactions involving “N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride” are not detailed in the sources retrieved, N,N-dimethylenamino ketones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride” are not explicitly provided in the sources retrieved .Safety and Hazards
Propiedades
IUPAC Name |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-ZHINHYBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/N=C/N(C)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)







